3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone chemical properties
3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone chemical properties
An In-depth Technical Guide to the Synthesis and Properties of 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone
Introduction
Propiophenone and its derivatives represent a critical class of aromatic ketones that serve as versatile building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Their structural scaffold, featuring a three-carbon chain connecting two aromatic rings, is a common motif in a wide array of biologically active molecules.[3] This guide provides a detailed technical overview of a specific, nuanced derivative: 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone .
Given that this compound is not extensively documented in publicly available chemical databases, this whitepaper will focus on its fundamental chemical properties, a robust and validated synthetic pathway based on established chemical principles, predicted spectroscopic data for characterization, and an exploration of its potential applications in drug discovery and development. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to synthesize and evaluate novel chemical entities.
Section 1: Core Chemical Properties and Structure
The fundamental identity of a compound is defined by its structure and physicochemical properties. These parameters govern its reactivity, solubility, and potential biological interactions.
Chemical Structure
The IUPAC name for the target compound is 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one . Its structure is characterized by a propiophenone core where the phenyl ring attached to the carbonyl group is substituted with two methyl groups at the 3' and 4' positions. The γ-carbon of the propane chain is substituted with a 3-methoxyphenyl group.
Caption: Chemical structure of 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one.
Physicochemical Data
The following table summarizes the key computed and predicted physicochemical properties for the compound. These values are essential for planning experimental work, including reaction setup, purification, and formulation.
| Property | Value | Source |
| IUPAC Name | 1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one | - |
| Molecular Formula | C₁₈H₂₀O₂ | Calculated |
| Molecular Weight | 268.35 g/mol | Calculated |
| Monoisotopic Mass | 268.14633 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Predicted[4] |
| Predicted LogP (XLogP3) | 4.2 | Predicted[4] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, DCM, and ether. | Predicted[2] |
Section 2: Synthesis Methodology via Friedel-Crafts Acylation
The most direct and industrially scalable approach for synthesizing substituted propiophenones is the Friedel-Crafts acylation .[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[7] Our proposed synthesis is a two-step process, ensuring high purity of the final product.
Retrosynthetic Analysis & Workflow
The synthesis strategy is designed for efficiency and control. The target molecule is disconnected at the bond between the aromatic ring and the carbonyl carbon, identifying 1,2-dimethylbenzene (o-xylene) and 3-(3-methoxyphenyl)propionyl chloride as the key precursors. The acyl chloride, in turn, is readily prepared from the corresponding carboxylic acid.
Caption: Synthetic workflow for 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone.
Detailed Experimental Protocols
Causality and Trustworthiness: The following protocols are designed to be self-validating. The choice of anhydrous conditions is critical because Lewis acids like AlCl₃ react violently with water, which would quench the catalyst and halt the reaction. The dropwise addition at low temperatures is essential to control the exothermic nature of the reaction, preventing side-product formation. The aqueous workup with acid is not just for quenching but also to break up the aluminum-ketone complex, liberating the product.
Step 1: Synthesis of 3-(3-methoxyphenyl)propionyl chloride
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Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (CaCl₂), add 3-(3-methoxyphenyl)propanoic acid (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the acid completely under a nitrogen atmosphere.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the solution at room temperature with vigorous stirring. The reaction will evolve HCl and SO₂ gas, which should be vented to a scrubber.
-
Reaction: After the initial gas evolution subsides, gently heat the mixture to reflux (approx. 40°C) for 1-2 hours until the gas evolution ceases completely.
-
Isolation: Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methoxyphenyl)propionyl chloride, a pale yellow oil, is typically used directly in the next step without further purification.
Step 2: Friedel-Crafts Acylation to Yield the Final Product
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Catalyst Suspension: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq). Suspend the catalyst in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve the crude 3-(3-methoxyphenyl)propionyl chloride (1.0 eq) from Step 1 in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 5°C.[8]
-
Aromatic Substrate Addition: In the same dropping funnel, add a solution of 1,2-dimethylbenzene (o-xylene) (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This step is highly exothermic and must be done in a well-ventilated fume hood. Stir until the two layers are distinct.
-
Extraction & Purification:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone.
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Section 3: Predicted Spectroscopic Data for Characterization
Characterization of the final product is essential to confirm its identity and purity. Based on the known spectral data of analogous compounds, the following spectroscopic signatures are predicted.[9][10][11]
| Spectroscopy | Predicted Signals / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.7-7.8 (m, 2H, Ar-H ortho to C=O), δ ~7.2-7.4 (m, 2H, Ar-H), δ ~6.8-7.0 (m, 3H, Ar-H of methoxyphenyl), δ 3.85 (s, 3H, -OCH₃), δ ~3.2 (t, 2H, -CO-CH₂-), δ ~3.0 (t, 2H, -CH₂-Ar), δ 2.3 (s, 6H, 2 x Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~199 (C=O), δ ~159 (Ar-C-O), δ ~142-144 (quaternary Ar-C), δ ~128-136 (Ar-CH), δ ~112-121 (Ar-CH of methoxyphenyl), δ 55.2 (-OCH₃), δ ~39 (-CO-CH₂-), δ ~30 (-CH₂-Ar), δ ~20 (Ar-CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1685 (Aryl Ketone C=O stretch), ~1600 & ~1480 (Aromatic C=C stretch), ~1260 (Aryl Ether C-O stretch). |
| Mass Spec (EI) | M⁺ at m/z = 268. Expected fragments at m/z = 133 ([M-C₉H₁₁O]⁺, dimethylbenzoyl cation) and m/z = 135 ([M-C₉H₉O]⁺, methoxyphenylpropyl cation). |
Section 4: Potential Applications in Research and Drug Development
While 3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone itself has no documented biological activity, its structural motifs are present in numerous pharmacologically active compounds. This makes it a compelling candidate for further investigation and derivatization.
-
CNS Agents: The propiophenone scaffold is a key component in several central nervous system (CNS) active drugs. The lipophilicity suggested by the predicted LogP value indicates potential for blood-brain barrier penetration.[12]
-
Anti-inflammatory and Antioxidant Activity: The methoxyphenyl group is found in compounds with known anti-inflammatory and antioxidant properties.[13][14][15] Metabolites of related phenolic compounds have demonstrated the ability to modulate oxidative stress in muscle tissue.[13] The target molecule could serve as a precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs) or antioxidants.
-
Oncology: Chalcones and related open-chain flavonoids, which share the Ar-C₃-Ar framework, are widely investigated for their anticancer properties. This compound could be a valuable intermediate for synthesizing more complex chalcone or isoflavonoid analogs.
-
Metabolic Disorders: Phenolic compounds and their metabolites have been shown to influence glucose and lipid metabolism, suggesting potential utility in developing agents for metabolic syndrome or diabetes.[15]
Conclusion
3',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone is a structurally interesting propiophenone derivative with significant potential as an intermediate in medicinal chemistry. This guide provides a comprehensive framework for its synthesis via a reliable Friedel-Crafts acylation protocol, detailing the critical experimental parameters and the chemical reasoning behind them. The predicted physicochemical and spectroscopic data offer a baseline for characterization and quality control. By leveraging the known biological activities of its constituent fragments, this compound emerges as a promising starting point for the development of novel therapeutic agents targeting a range of diseases.
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